

8-Bromooctanoic acid NMR spectroscopy characterization

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Compound Focus: 8-Bromooctanoic acid

CAS No.: 17696-11-6

Cat. No.: S666759

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Chemical Profile of 8-Bromooctanoic Acid

The table below summarizes the basic identifying information and physicochemical properties for **8-Bromooctanoic acid**.

Property	Value / Description
CAS Number	17696-11-6 [1] [2] [3]
Molecular Formula	C ₈ H ₁₅ BrO ₂ [1] [2] [4]
Molecular Weight	223.11 g/mol [1] [2] [4]
Melting Point	35-37 °C (lit.) [2] [4]
Boiling Point	147-150 °C at 2 mmHg (lit.) [2] / 316.0 °C at 760 mmHg [4]
SMILES	C(CCCCCCBr)(=O)O [1] or OC(CCCCCCBr)=O [2]
InChI Key	BKJFDZSBZWHRNH-UHFFFAOYSA-N [1] [2]
Hazard Statements	H314 (Causes severe skin burns and eye damage) [4]

NMR Spectral Data

The core data available from the search results is a **proton NMR spectrum (1H NMR)** [1]. The provided data is in the form of a mass spectrum listing mass-to-charge ratios (m/z) and relative abundances, not the interpretable NMR spectrum with chemical shifts in parts per million (ppm) that would show the hydrogen environment of the molecule [1].

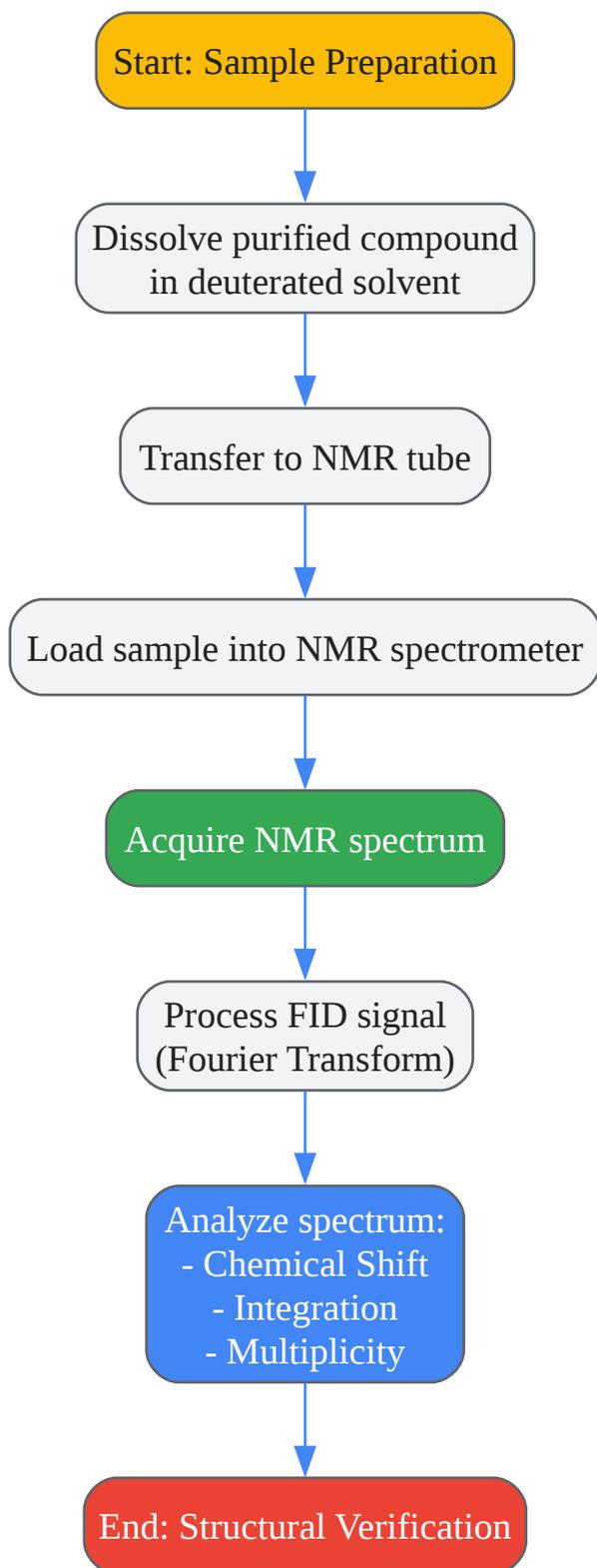
How to Interpret an NMR Spectrum

Since the specific NMR peak data is not fully detailed in the search results, the following explains the general principles of interpreting a **1H NMR** spectrum, which you can apply when you obtain the experimental data for this compound [5].

- **Chemical Shift (δ):** This value, measured in parts per million (ppm), indicates the electronic environment of a proton. It helps identify the type of chemical group (e.g., protons near a carboxylic acid group appear around 11-12 ppm, while alkyl chain protons typically appear between 0.9-1.7 ppm) [5].
- **Integration:** The area under a peak or set of peaks is proportional to the number of protons contributing to that signal. For example, a signal with three times the area of another represents three protons versus one [5].
- **Multiplicity (Splitting):** The splitting pattern of a signal (e.g., singlet, doublet, triplet) follows the **$n+1$ rule**. A proton coupled to 'n' equivalent adjacent protons will have its signal split into 'n+1' peaks. This reveals information about the number of protons on neighboring carbon atoms [5].

Experimental Workflow for NMR Characterization

The following diagram outlines the key steps involved in characterizing a compound like **8-Bromooctanoic acid** via NMR spectroscopy, from sample preparation to data analysis.



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Steps in the NMR Characterization Workflow:

- **Sample Preparation:** The compound must be highly purified. It is dissolved in a deuterated solvent, which allows the spectrometer to lock onto the signal and provides a signal for internal referencing [5].
- **Data Acquisition:** The sample is placed in a strong, stable magnetic field within the NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal, called the Free Induction Decay (FID), is recorded [5].
- **Data Processing:** The raw FID data, a complex time-domain signal, is converted into a readable frequency-domain spectrum through a mathematical process called Fourier Transformation [5].
- **Spectral Analysis:** The final spectrum is interpreted by analyzing the **chemical shift**, **integration**, and **multiplicity** of the signals to deduce the molecular structure [5].

Important Considerations & Common Challenges

- **Peak Alignment:** Fluctuations in experimental conditions like pH, temperature, and ionic strength can cause small shifts in peak positions across different spectra. Computational alignment methods (e.g., correlation optimized warping, interval correlation shifting) are often used as a preprocessing step in comparative metabolomic studies to correct for this [6].
- **Instrument Performance:** For confident structural elucidation, especially of unknown compounds, the performance of the NMR spectrometer is critical. Key metrics include **sensitivity** (signal-to-noise ratio) and **resolution** (sharpness of peaks). Higher magnetic field strengths (e.g., 80 MHz vs. 60 MHz) generally provide better resolution and sensitivity [7].

Research Applications and Next Steps

8-Bromooctanoic acid is cited as a useful **cross-linking reagent** in synthetic chemistry. It can be used to prepare other compounds like 8-mercaptooctanoic acid or to attach functional groups to inhibitors [2].

To proceed with your research, I suggest you:

- **Source the Spectrum:** Search for "17696-11-6 1H NMR" in specialized spectral databases to find a full, interpretable spectrum.
- **Consult Experimental Literature:** Look for published papers that synthesized and used **8-Bromooctanoic acid**, as their experimental section will likely contain its NMR characterization data.
- **Perform the Experiment:** If possible, running your own NMR sample is the most direct way to obtain the data.

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References

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